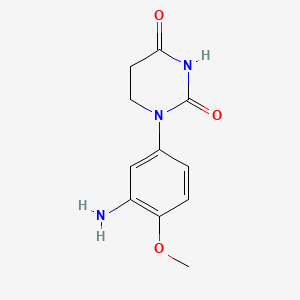
1-(3-Amino-4-methoxy-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione is an organic compound with a complex structure that includes an amino group, a methoxy group, and a diazinane-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione typically involves multiple steps. One common method starts with the nitration of 3-amino-4-methoxybenzaniline, followed by reduction to obtain the desired compound . The reaction conditions often involve the use of reducing agents such as hydrogen or zinc in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-methoxyphenyl)ethanone: Shares similar functional groups but differs in the overall structure.
3,4-Dimethoxyphenethylamine: Contains methoxy groups but lacks the diazinane-dione ring.
Uniqueness
1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione is unique due to its combination of functional groups and ring structure, which confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
1-(3-amino-4-methoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H13N3O3/c1-17-9-3-2-7(6-8(9)12)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5,12H2,1H3,(H,13,15,16) |
InChI Key |
DUMAYSYCCYGUEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCC(=O)NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B15300134.png)
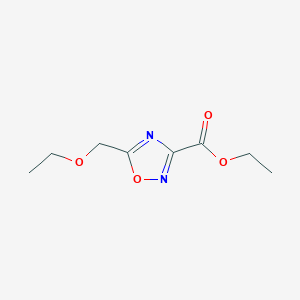
![1-{[4-fluoro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15300146.png)
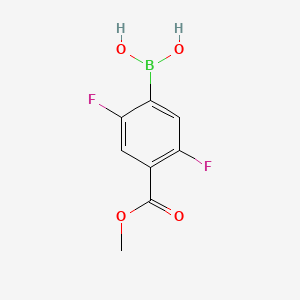
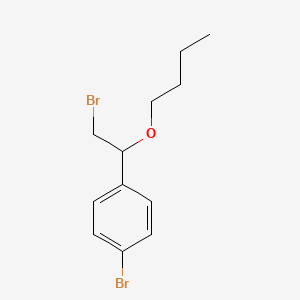

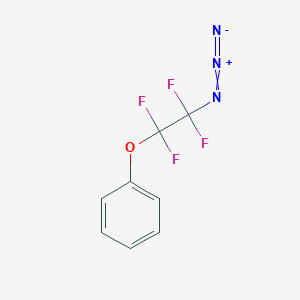
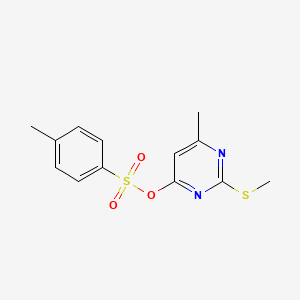
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
amine](/img/structure/B15300194.png)
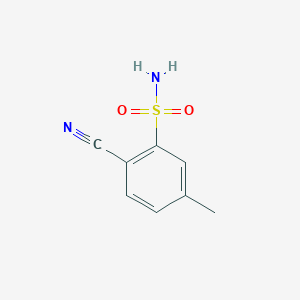
![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)


